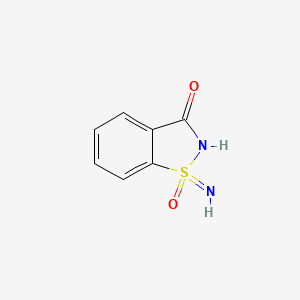

1-Imino-1-oxo-1,2-benzothiazol-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Imino-1-oxo-1,2-benzothiazol-3-one, also known as 1,2-Benzothiazol-3(2H)-one or Benzisothiazolinone, is a heterocyclic organic compound. It is structurally related to isothiazole and is part of a class of molecules called isothiazolinones .

Synthesis Analysis

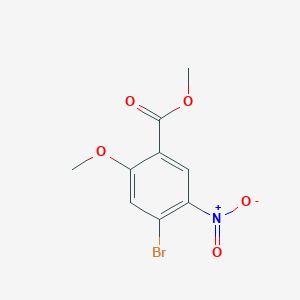

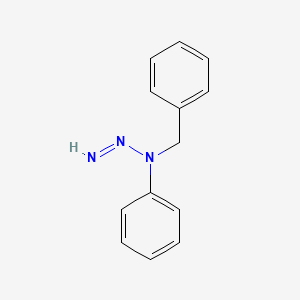

1,2-Benzisothiazol-3(2H)-one can be synthesized by reacting 2-mercaptobenzoic acid with diphenyl phosphoryl azide . There are also other methods for the synthesis of benzothiazoles, such as the condensation of 2-aminothiophenol with aldehydes .Molecular Structure Analysis

The molecular formula of 1-Imino-1-oxo-1,2-benzothiazol-3-one is C7H6N2O2S. It is structurally related to isothiazole .Physical And Chemical Properties Analysis

1-Imino-1-oxo-1,2-benzothiazol-3-one is a white solid . Its molar mass is 182.2 g/mol. The solubility in water and melting point are not explicitly mentioned for this compound in the search results.科学的研究の応用

Medicinal Chemistry and Drug Development

Benzothiazole-3-one exhibits remarkable pharmaceutical and biological activity. Researchers have explored its potential as:

- Anti-cancer agent : Studies have highlighted its anti-cancer properties, making it a subject of interest for drug development .

- Anti-bacterial and anti-tuberculosis agent : Benzothiazole derivatives have shown promise against bacterial infections .

- Anti-inflammatory and antioxidant : Its anti-inflammatory effects make it relevant for treating inflammatory conditions .

- Neuroprotective agent : Benzothiazoles may have neuroprotective properties .

Green Chemistry and Synthesis

Researchers have made significant strides in the synthesis of benzothiazole compounds using green chemistry principles. Key approaches include:

- Condensation reactions : Benzothiazoles can be synthesized by condensing 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides .

- Cyclization : Thioamide or carbon dioxide (CO₂) serves as raw materials for cyclization reactions leading to benzothiazoles .

Industrial Applications

1-Imino-1-oxo-1,2-benzothiazol-3-one (often referred to as BIT) finds industrial use as:

Safety and Hazards

作用機序

Target of Action

1-Imino-1-oxo-1,2-benzothiazol-3-one is a chemical compound that primarily targets microorganisms such as fungi, bacteria, and algae . It is widely used as an industrial antimicrobial, preservative, and enzyme inhibitor .

Mode of Action

It is known that its chemical structure, which includes a benzene ring, an imino group, and a carbonyl group, contributes to its strong antimicrobial activity . The compound interacts with its targets, inhibiting their growth and proliferation .

Biochemical Pathways

This interference disrupts the organisms’ metabolic processes, leading to their death .

Result of Action

The primary result of the action of 1-Imino-1-oxo-1,2-benzothiazol-3-one is the inhibition of microbial growth. This leads to the resolution of microbial-induced issues such as fermentation, spoilage, curdling, and odor in organic products .

Action Environment

The action of 1-Imino-1-oxo-1,2-benzothiazol-3-one can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity may be affected by the pH, temperature, and presence of other substances in the environment. The compound is generally stable and retains its activity under a wide range of conditions .

特性

IUPAC Name |

1-imino-1-oxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c8-12(11)6-4-2-1-3-5(6)7(10)9-12/h1-4H,(H2,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLKMRCBLRKKQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NS2(=N)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Imino-1-oxo-1,2-benzothiazol-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491223.png)

![Diethyl 2-[(8-quinolinylamino)methylene]malonate](/img/structure/B2491224.png)

![1-(3-hydroxypropyl)-4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2491229.png)

![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2491230.png)

![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone](/img/structure/B2491232.png)

![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate](/img/structure/B2491233.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide](/img/structure/B2491237.png)

![[Dimethyl(oxo)-lambda6-sulfanylidene]urea](/img/structure/B2491239.png)

![1-[Bis(4-methylphenyl)methyl]benzotriazole](/img/structure/B2491243.png)